![molecular formula C14H17NO5 B2392116 4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid CAS No. 2287237-29-8](/img/structure/B2392116.png)

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid, also known as DCMC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMC is a derivative of benzoic acid and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

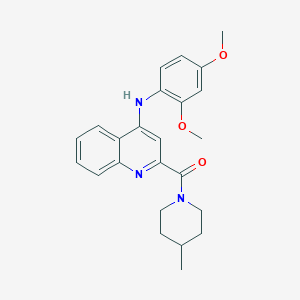

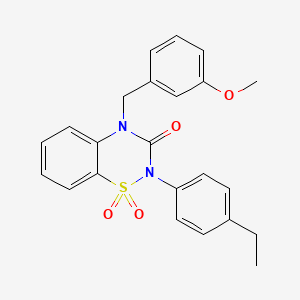

Potential Antioxidant/Cholinergic Endowed Small Molecule Leads

This compound has been studied for its potential as an antioxidant and cholinergic endowed small molecule lead . In a preliminary report, a total of 14 derivatives of this compound were synthesized and screened, both in silico and in vitro, for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes . Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Alzheimer’s Disease Research

The compound’s ability to scavenge free radicals and inhibit AChE/BuChE enzymes makes it a potential candidate for Alzheimer’s disease research . Alzheimer’s disease is characterized by the accumulation of amyloid plaques in the brain, which is believed to be caused by an imbalance between the production and clearance of amyloid-beta peptides. Antioxidants can help mitigate the oxidative stress caused by these plaques, and cholinesterase inhibitors can increase the levels of acetylcholine, a neurotransmitter that is typically reduced in Alzheimer’s patients .

Central Nervous System (CNS) Diseases

The compound’s potential as a poly-active molecule with utility in CNS diseases has been explored . Poly-active agents are single molecular entities designed to target only specific contributory synergistic pharmacologies in a disease . In the case of CNS diseases, free radicals either initiate or act in synergy with other pharmacologies, leading to disease worsening .

Pharmaceutical Testing

The compound is available for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical testing .

properties

IUPAC Name |

4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUIECQNIKMIKI-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2392033.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid](/img/structure/B2392035.png)

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)